Methanethiol

Description

This compound is an alkanethiol. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite.

Methyl mercaptan appears as a colorless low-boiling liquid that is denser than water. Very toxic by inhalation. Can be absorbed through the skin. Has a sharp odor, but the sense of smell cannot be relied upon to warn of the presence of vapors at low concentrations. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 0.002 ppm Source/use/other hazard: From decayed organic matter - pulp mills, oil refineries; highly flammable; liquid burns/frostbite.

Structure

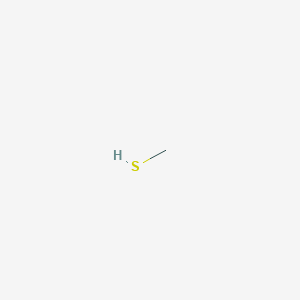

3D Structure

Properties

IUPAC Name |

methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4S/c1-2/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDPWZHWYPCBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3SH, CH4S | |

| Record name | METHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | methanethiol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methanethiol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21094-80-4 (mercury(2+) salt), 35029-96-0 (lead(2+) salt), 5188-07-8 (hydrochloride salt) | |

| Record name | Methyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5026382 | |

| Record name | Methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl mercaptan appears as a colorless low-boiling liquid that is denser than water. Very toxic by inhalation. Can be absorbed through the skin. Has a sharp odor, but the sense of smell cannot be relied upon to warn of the presence of vapors at low concentrations. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 0.002 ppm Source/use/other hazard: From decayed organic matter - pulp mills, oil refineries; highly flammable; liquid burns/frostbite., Liquid, Colorless gas with a disagreeable odor like garlic or rotten cabbage; Note: A liquid below 43 degrees F. Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., clear liquid (at <6°C) or colourless gas with odour of rotten cabbage or garlic, Colorless gas with a disagreeable odor like garlic or rotten cabbage. [Note: A liquid below 43 °F. Shipped as a liquefied compressed gas.] | |

| Record name | METHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/192 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/123/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Methyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0425.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

42.7 °F at 760 mmHg (EPA, 1998), 5.95 °C at 760 mm Hg, 6.10 to 6.20 °C. @ 727.00 mm Hg, 6 °C, 43 °F | |

| Record name | METHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0425.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

0 °F (EPA, 1998), -18 °C, < -17.78 °Celsius, open cup, 0 °F (Open cup) /Liquid/, 0 °F (LESS THAN -18 °C) (OPEN CUP), Flammable gas, NA (Gas) (oc) 0 °F (Liquid) | |

| Record name | METHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/192 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0425.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

2 % (NIOSH, 2023), Soluble in alcohol and ether; slightly soluble in chloroform, Soluble in petroleum naptha, In water, 15,400 mg/L at 25 °C, Very soluble in alcohol or in ether; soluble in water (23.3 g/L at 20 °C), 15.4 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.3, 2.4 g/100 ml water; soluble in alcohol, ether, organic solvents, 2% | |

| Record name | METHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/123/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Methyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0425.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.892 at 42.8 °F (USCG, 1999) - Less dense than water; will float, 0.9600 at 25 °C/4 °C, Relative density (water = 1): 0.9, 0.862-0.894 (gas); 1.032-1.040 (liquid), 0.90 (Liquid at 32 °F), 1.66(relative gas density) | |

| Record name | METHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/123/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Methyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0425.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.66 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.66 (Air = 1), Relative vapor density (air = 1): 1.66 | |

| Record name | METHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 to 400 mmHg at -131.26 to 44.24 °F (EPA, 1998), 1,510 mm Hg at 25 °C, Vapor pressure, kPa at 26.1 °C: 202, 1.7 atm | |

| Record name | METHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0425.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Water-white liquid when below boiling point, or colorless gas | |

CAS No. |

74-93-1, 17719-48-1 | |

| Record name | METHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC229573 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl mercaptan | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methyl-mercaptan-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X8406WW9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PB42C1D8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-189.4 °F (EPA, 1998), -123 °C, -186 °F | |

| Record name | METHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0425.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Methanethiol: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanethiol (CH₃SH), also known as methyl mercaptan, is a volatile, colorless gas with a distinct pungent odor reminiscent of rotten cabbage. It is the simplest thiol and plays a significant role in various biological and industrial processes. In the context of biomedical research and drug development, understanding the physical and chemical properties of this compound is crucial due to its involvement in human metabolism, its potential as a biomarker, and its toxicological profile. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its known signaling pathways and a suggested experimental workflow for its study in drug development.

Physical Properties of this compound

The physical properties of this compound are critical for its handling, storage, and for understanding its behavior in biological systems. A summary of these properties is presented in the table below.

| Property | Value | Units | Conditions |

| Molecular Formula | CH₄S | - | - |

| Molecular Weight | 48.11[1] | g/mol | - |

| CAS Number | 74-93-1[1] | - | - |

| Boiling Point | 5.95[2] | °C | at 760 mmHg |

| Melting Point | -123[2] | °C | - |

| Density (liquid) | 0.8665 | g/cm³ | at 20°C |

| Vapor Pressure | 1536[3] | mmHg | at 20°C |

| Solubility in Water | 23.3[4] | g/L | at 20°C |

| Flash Point | -18 | °C | - |

| Autoignition Temperature | 364[2] | °C | - |

| Explosive Limits | 3.9 - 21.8[2] | % by volume in air | - |

Chemical Properties of this compound

This compound's chemical reactivity is largely dictated by the thiol (-SH) functional group. It is a weak acid and can be oxidized to form various sulfur-containing compounds.

| Property | Value | Notes |

| pKa | ~10.4[2][5] | This compound is a weak acid, more acidic than methanol. |

| Oxidation | Can be oxidized to dimethyl disulfide (CH₃SSCH₃) and further to methanesulfonic acid. | This is a key reaction in its biological degradation. |

| Acidity | Reacts with strong bases to form methanethiolates (CH₃S⁻). | The thiolate anion is a potent nucleophile. |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below. These protocols are based on standard laboratory techniques and can be adapted for specific research needs.

Determination of Boiling Point

The boiling point of the volatile liquid this compound can be determined using a micro-boiling point apparatus or by the Siwoloboff method.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Procedure (Siwoloboff Method):

-

A small amount of liquid this compound is placed in a small test tube (fusion tube).

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer and heated in a liquid bath (e.g., silicone oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.

-

The procedure should be repeated to ensure accuracy.

Determination of Melting Point

Due to its very low melting point, the determination requires a cryostat or a specialized low-temperature melting point apparatus.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.

Procedure:

-

A sample of this compound is condensed and frozen in a capillary tube.

-

The capillary tube is placed in a low-temperature melting point apparatus.

-

The temperature is slowly increased at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Determination of Density (Pycnometer Method)

The density of liquefied this compound can be accurately determined using a gas pycnometer.

Principle: A pycnometer is a flask with a precisely known volume. By measuring the weight of the pycnometer empty and filled with the substance, the density can be calculated.

Procedure:

-

The mass of a clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with liquefied this compound, ensuring no air bubbles are present.

-

The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is known.

-

The density is calculated using the formula: Density = (mass of filled pycnometer - mass of empty pycnometer) / volume of pycnometer.

Determination of Vapor Pressure (Static Method)

Principle: The static method involves introducing a sample of the substance into an evacuated system and measuring the pressure at thermal equilibrium.

Procedure:

-

A small amount of liquid this compound is introduced into a thermostated, evacuated vessel.

-

The vessel is allowed to reach thermal equilibrium at a specific temperature.

-

The pressure inside the vessel, which is the vapor pressure of the substance at that temperature, is measured using a pressure transducer.

-

Measurements are repeated at different temperatures to obtain a vapor pressure curve.

Determination of Solubility in Water

Principle: The solubility of a gas in a liquid can be determined by measuring the volume of gas that dissolves in a known volume of the liquid at a specific temperature and pressure.

Procedure:

-

A known volume of deionized water is placed in a sealed, thermostated vessel.

-

The headspace of the vessel is filled with this compound gas at a known pressure.

-

The system is agitated to facilitate dissolution until equilibrium is reached.

-

The decrease in the pressure of the this compound gas in the headspace is measured, which corresponds to the amount of gas that has dissolved in the water.

-

The solubility is then calculated in terms of mass or moles per unit volume of water.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is determined by titrating a solution of the weak acid (this compound) with a strong base and monitoring the pH change. The pKa is the pH at which half of the acid has been neutralized.

Procedure:

-

A known concentration of this compound is dissolved in an appropriate solvent (e.g., a water/alcohol mixture to ensure solubility).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.

-

The pH of the solution is recorded after each addition of the base.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The equivalence point is determined from the inflection point of the curve.

-

The pKa is the pH at the half-equivalence point.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound Oxidation

This compound is a key intermediate in the metabolism of sulfur-containing amino acids. Its primary degradation pathway in mammals involves oxidation catalyzed by the enzyme selenium-binding protein 1 (SELENBP1), which functions as a this compound oxidase.[6][7]

Caption: Metabolic oxidation of this compound by SELENBP1.

Experimental Workflow for Assessing Drug Effects on this compound Metabolism

For drug development professionals, it is crucial to understand how a new chemical entity (NCE) might interfere with this compound metabolism, given its toxic potential and role as a biomarker. The following workflow outlines a general approach to assess such effects.

Caption: Workflow for evaluating drug-induced changes in this compound metabolism.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. ised-isde.canada.ca [ised-isde.canada.ca]

- 3. oecd.org [oecd.org]

- 4. vscht.cz [vscht.cz]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. This compound: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methanethiol Synthesis Pathways from Methanol and Hydrogen Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanethiol (CH₃SH), a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, is primarily produced through the catalytic reaction of methanol (CH₃OH) and hydrogen sulfide (H₂S). This technical guide provides a comprehensive overview of the principal synthesis pathways, focusing on the catalytic systems, reaction kinetics, and experimental methodologies. The document is designed to furnish researchers and professionals in drug development and related fields with a detailed understanding of the chemical processes and practical considerations for the production of this compound. Emphasis is placed on the comparative performance of various catalysts, including unpromoted alumina, potassium tungstate-promoted alumina, and thoria-supported catalysts. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and workflows are presented to facilitate both theoretical comprehension and practical application.

Introduction

This compound, also known as methyl mercaptan, is a critical building block in the chemical industry. Its primary application lies in the production of methionine, an essential amino acid used as a supplement in animal feed. Furthermore, this compound serves as a precursor for the synthesis of various agrochemicals, plastics, and is utilized as an odorant for natural gas. The commercial synthesis of this compound is predominantly achieved through the vapor-phase reaction of methanol and hydrogen sulfide over a solid acid or base catalyst. The overall reaction is as follows:

CH₃OH + H₂S ⇌ CH₃SH + H₂O

The choice of catalyst is paramount as it dictates the reaction's efficiency, influencing methanol conversion, this compound selectivity, and the formation of byproducts. This guide delves into the core aspects of the most common catalytic systems employed for this synthesis.

Catalytic Systems and Performance

The synthesis of this compound from methanol and hydrogen sulfide is significantly influenced by the catalyst employed. The performance of the most prevalent catalytic systems is summarized below.

Unpromoted Alumina (γ-Al₂O₃)

Gamma-alumina (γ-Al₂O₃) is a widely used catalyst in various industrial processes due to its high surface area and thermal stability. In the context of this compound synthesis, it primarily acts as an acid catalyst.

Potassium Tungstate on Alumina (K₂WO₄/Al₂O₃)

The addition of potassium tungstate to an alumina support enhances the catalyst's basic properties, which has been shown to improve selectivity towards this compound.

Thoria on Pumice (ThO₂/Pumice)

Thoria-based catalysts have been historically used for this reaction and are known for their high activity and stability. Pumice is often used as a support due to its porous structure and inertness.

Data Presentation: Comparative Catalyst Performance

The following tables summarize the quantitative data for the different catalytic systems under various operating conditions.

Table 1: Performance of Unpromoted Alumina (γ-Al₂O₃) Catalyst

| Temperature (°C) | Pressure (bar) | WHSV (h⁻¹) | Methanol Conversion (%) | This compound Selectivity (%) | Dimethyl Ether Selectivity (%) | Reference |

| 300-350 | 1 | Not Specified | ~89 | Not Specified | ~98 | [1] |

Note: The data for unpromoted alumina primarily reflects its activity in methanol dehydration to dimethyl ether, a competing reaction. Specific selectivity data for this compound is limited in the reviewed literature, indicating that unpromoted alumina is not optimal for selective this compound synthesis.

Table 2: Performance of Potassium Tungstate on Alumina (K₂WO₄/Al₂O₃) Catalyst

| Temperature (°C) | Pressure (bar) | WHSV (h⁻¹) | H₂S/CH₃OH Molar Ratio | Methanol Conversion (%) | This compound Selectivity (%) | Reference |

| 360 | 1 | 0.5 | 2 | Not Specified | 3.8 (DMS yield 74.8%) | [2] |

Table 3: Performance of Thoria on Pumice (ThO₂/Pumice) Catalyst

| Temperature (°C) | Pressure (bar) | Space Velocity (h⁻¹) | H₂S/CH₃OH Molar Ratio | Methanol Conversion (%) | This compound to Dimethyl Sulfide Ratio | Reference |

| 380 | Not Specified | ~660 | Not Specified | "Useful amount" | Increased with H₂ addition | [3] |

Note: The patent literature for the thoria-based catalyst emphasizes a "useful amount of conversion" without providing specific percentages. The focus is on improving the ratio of this compound to the primary byproduct, dimethyl sulfide, through the addition of small amounts of hydrogen.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. This section provides protocols for catalyst preparation and experimental procedures for the key catalytic systems.

Unpromoted Alumina (γ-Al₂O₃) Catalyst

Catalyst Preparation: Nanocrystalline γ-Al₂O₃ can be synthesized via a precipitation method.[1][4]

-

Prepare an aqueous solution of aluminum nitrate nonahydrate.

-

Add a precipitating agent such as ammonium carbonate, ammonium bicarbonate, or ammonia solution under vigorous stirring to precipitate aluminum hydroxide.

-

The precipitate is then filtered, washed thoroughly with deionized water to remove any remaining ions, and dried at 110°C.

-

The dried powder is calcined in air at a temperature range of 500-600°C for several hours to obtain the γ-Al₂O₃ phase.[1]

Experimental Procedure:

-

A fixed-bed reactor, typically made of stainless steel, is loaded with the prepared γ-Al₂O₃ catalyst.

-

The catalyst is pre-treated in situ by heating under a flow of inert gas (e.g., nitrogen) to remove any adsorbed moisture.

-

Methanol is vaporized and mixed with hydrogen sulfide gas at a specific molar ratio.

-

The gas mixture is then fed into the reactor at the desired temperature and pressure.

-

The reactor effluent is cooled to condense the liquid products, and the non-condensable gases are analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) and a thermal conductivity detector (TCD) to determine the composition of the product stream.

Potassium Tungstate on Alumina (K₂WO₄/Al₂O₃) Catalyst

Catalyst Preparation:

-

The K₂WO₄/γ-Al₂O₃ catalyst is typically prepared by the incipient wetness impregnation method.

-

A solution of potassium tungstate (K₂WO₄) in deionized water is prepared.

-

The γ-Al₂O₃ support is added to the solution, and the mixture is agitated to ensure uniform impregnation.

-

The impregnated support is then dried in an oven at around 120°C overnight.

-

Finally, the catalyst is calcined in air at a high temperature (e.g., 500-600°C) for several hours.

Experimental Procedure:

-

A fixed-bed flow reactor is loaded with the K₂WO₄/Al₂O₃ catalyst.

-

The catalyst is pre-treated in a flow of hydrogen sulfide at an elevated temperature (e.g., 360°C) for a few hours to activate the catalyst.

-

A gaseous mixture of methanol and hydrogen sulfide, with a specific H₂S to CH₃OH molar ratio (e.g., 2:1), is introduced into the reactor.

-

The reaction is carried out at atmospheric pressure and a defined temperature (e.g., 360°C) with a specific liquid hourly space velocity (LHSV) (e.g., 0.5 h⁻¹).[2]

-

The product stream is analyzed using gas chromatography to determine the conversion of methanol and the selectivity to this compound and other products.

Thoria on Pumice (ThO₂/Pumice) Catalyst

Catalyst Preparation: [3]

-

A solution of a thorium salt, such as thorium nitrate, is prepared in a suitable solvent like methanol.

-

Pumice, which has been purified by acid extraction, water washing, and drying, is used as the support material.

-

The pumice is impregnated with the thorium nitrate solution.

-

The solvent is evaporated to deposit the thorium nitrate onto the pumice support.

-

The impregnated pumice is then heated to decompose the thorium nitrate into thorium oxide (thoria).

-

The catalyst is activated by heating in a stream of one of the reactants (e.g., hydrogen sulfide) at a temperature close to the reaction temperature.

Experimental Procedure: [3]

-

The ThO₂/pumice catalyst is packed into a fixed-bed reactor.

-

A mixture of methanol and hydrogen sulfide vapor is passed over the catalyst bed.

-

The reaction is typically conducted at a temperature of around 380°C and a space velocity of approximately 660 h⁻¹.

-

Small amounts of hydrogen (0.005 to 0.20 mol%) may be introduced into the reactant stream to improve the selectivity towards this compound.

-

The products are collected and analyzed to determine the conversion and product distribution.

Signaling Pathways and Experimental Workflows

The synthesis of this compound from methanol and hydrogen sulfide involves a series of surface reactions on the catalyst. The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow.

General Reaction Pathway for this compound Synthesis

The primary reaction involves the substitution of the hydroxyl group of methanol with a thiol group from hydrogen sulfide. However, several side reactions can occur, leading to the formation of byproducts such as dimethyl sulfide and dimethyl ether.

Proposed Mechanism on an Acid-Base Catalyst Surface

The reaction on a catalyst surface with both acidic and basic sites is believed to proceed through a bimolecular mechanism. Methanol adsorbs on acidic sites, while hydrogen sulfide adsorbs on basic sites.

General Experimental Workflow

The following diagram outlines the typical workflow for conducting a this compound synthesis experiment in a laboratory setting.

Conclusion

The synthesis of this compound from methanol and hydrogen sulfide is a well-established industrial process, yet it remains an active area of research, particularly in the development of more efficient and selective catalysts. This guide has provided a detailed overview of the key catalytic systems, including unpromoted alumina, potassium tungstate on alumina, and thoria on pumice. The quantitative data presented highlights the superior selectivity of promoted catalysts, particularly those with enhanced basicity. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers in the field. A thorough understanding of the reaction mechanisms, as depicted in the signaling pathway diagrams, is essential for the rational design of next-generation catalysts with improved performance for the synthesis of this vital chemical intermediate.

References

A Deep Dive into Methanethiol: From Natural Origins to Biological Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methanethiol (CH₃SH), also known as methyl mercaptan, is a volatile sulfur compound recognized for its potent and distinct odor, reminiscent of rotten cabbage. Beyond its role as a significant contributor to malodors in various environments, this compound is a pivotal intermediate in the global sulfur cycle and plays a complex role in biological systems, including human physiology and disease.[1][2] This technical guide provides a comprehensive overview of the natural sources and biological production of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Natural Sources and Quantitative Data

This compound is ubiquitous in nature, arising from both biological and geological processes. It is released from decaying organic matter in marshes, found in natural gas, coal tar, and some crude oils.[3] Various plants and vegetables, such as radishes, are also known to contain this compound.[3] In marine environments, this compound is a primary breakdown product of the algal metabolite dimethylsulfoniopropionate (DMSP).[3][4] The following table summarizes quantitative data on this compound from various natural and biological sources.

| Source | Concentration/Emission Rate | Notes | Reference |

| Human Flatus | 0.19–0.24 µmol/L (9.14–11.55 ppb) | Measured in healthy volunteers after consuming beans and lactulose. | [5][6] |

| Marine Surface Waters (dissolved) | Mean of 0.39 ± 0.34 nM (max of 1.7 nM) | Underway measurements from an Atlantic transect. | [7] |

| Marine Atmosphere (mixing ratio) | 7.6–24.5 ppt (interquartile range) | Measured at a coastal ocean site. | [4][7] |

| Oceanic Emissions | 0.10–0.31 ppt m s⁻¹ (interquartile range) | Direct flux measurements using the eddy covariance method. | [4][7] |

| Peat Bogs | ~6 µmol DMS m⁻² per day (inferred from DMS) | DMS is produced from the methylation of this compound. | [8] |

| Broccoli Florets (anaerobic) | 22.7 mmol·m⁻³ (headspace concentration) | Held in anaerobic atmospheres. | [9] |

| Pak Choi Leaf Blades (anaerobic) | 17.8 mmol·m⁻³ (headspace concentration) | Held in anaerobic atmospheres. | [9] |

| Savoy Cabbage (anaerobic) | 12.4 mmol·m⁻³ (headspace concentration) | Held in anaerobic atmospheres. | [9] |

Biological Production of this compound

The biological production of this compound is primarily driven by microbial activity and occurs through several distinct pathways. A diverse range of microorganisms, including bacteria and archaea, are capable of synthesizing this compound in various environments such as terrestrial, freshwater, and marine ecosystems, as well as in association with plant and animal hosts.[1][2]

Key Biosynthetic Pathways

Two major pathways dominate the biological production of this compound: the degradation of sulfur-containing amino acids and the breakdown of dimethylsulfoniopropionate (DMSP).

-

Degradation of Methionine: The amino acid methionine is a primary precursor for this compound production.[1][10] The key enzyme in this process is methionine-gamma-lyase (MGL) , which catalyzes the direct conversion of methionine to this compound, α-ketobutyrate, and ammonia.[11][12] This pathway is particularly significant in various bacteria, including those associated with cheese ripening, such as Brevibacterium linens, and in the human gut microbiome.[11][12][13] Additionally, in some lactic acid bacteria, cystathionine β-lyase and cystathionine γ-lyase can also produce this compound from methionine, albeit less efficiently than MGL.[11][14]

-

Degradation of Dimethylsulfoniopropionate (DMSP): In marine environments, the degradation of DMSP by bacterioplankton is a major source of this compound.[3][4] This process occurs via a demethylation/demethiolation pathway, where DMSP is first demethylated to methylmercaptopropionate (MMPA), which is then cleaved to produce this compound.[4] This pathway is crucial for sulfur assimilation by marine bacteria, which preferentially utilize the reduced sulfur from DMSP and this compound over the abundant sulfate in seawater.[15]

-

Methylation of Hydrogen Sulfide: this compound can also be formed through the methylation of hydrogen sulfide (H₂S). This reaction is catalyzed by thiol S-methyltransferases, which utilize methyl donors such as S-adenosylmethionine (SAM).[1] This pathway has been observed in anaerobic soils and sediments.[1][10] In humans, the enzyme methyltransferase-like protein 7B (METTL7B) can catalyze the methylation of H₂S to form this compound.[16]

The following diagram illustrates the primary biological pathways for this compound production.

Experimental Protocols

Accurate quantification and characterization of this compound production are crucial for research in this field. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Quantification of this compound in Biological Samples by Headspace Gas Chromatography

This method is widely used for measuring volatile compounds like this compound in various matrices.

Objective: To quantify the concentration of this compound in a liquid or solid biological sample.

Materials:

-

Gas chromatograph (GC) equipped with a flame photometric detector (FPD) or mass spectrometer (MS).

-

Sulfur-specific capillary column (e.g., DB-SUL, J&W Scientific).

-

Headspace autosampler.

-

Sealed headspace vials (e.g., 20 mL) with PTFE/silicone septa.

-

Syringes for gas and liquid handling.

-

This compound standard (gas or liquid).

-

Internal standard (e.g., ethanethiol).[17]

-

Sample matrix (e.g., cell culture, soil slurry, food sample).

Procedure:

-

Standard Preparation: Prepare a series of this compound standards of known concentrations in a matrix similar to the sample to be analyzed. If using a gas standard, inject known volumes into sealed headspace vials containing the matrix. If using a liquid standard, dissolve it in an appropriate solvent and add it to the matrix.

-

Internal Standard: Add a known amount of the internal standard (e.g., ethanethiol) to both the standards and the samples.[17] This helps to correct for variations in injection volume and matrix effects.

-

Sample Preparation: Place a precise amount of the biological sample (e.g., 1-5 g or 1-5 mL) into a headspace vial.

-

Incubation: Seal the vials and place them in the headspace autosampler. Incubate the vials at a specific temperature (e.g., 60-80°C) for a set period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Injection: The autosampler will automatically inject a specific volume of the headspace gas into the GC.

-

Gas Chromatography: The injected sample is carried by an inert gas (e.g., helium) through the capillary column. The temperature of the GC oven is programmed to ramp up, separating the different volatile compounds based on their boiling points and interaction with the column's stationary phase.

-

Detection and Quantification: The FPD or MS detects the sulfur-containing compounds as they elute from the column. The concentration of this compound is determined by comparing the peak area of this compound in the sample to the calibration curve generated from the standards, corrected for the internal standard.

Protocol 2: Radiometric Assay for Thiol S-Methyltransferase Activity

This protocol is used to measure the enzymatic activity of thiol S-methyltransferases, which are involved in the methylation of hydrogen sulfide to produce this compound.[18]

Objective: To determine the rate of methyl group transfer from a radiolabeled methyl donor to a sulfide substrate.

Materials:

-

[methyl-³H]S-adenosyl-L-methionine ([³H]SAM) as the radiolabeled methyl donor.

-

Sodium sulfide (Na₂S) as the substrate.

-

Cell-free extract or purified enzyme preparation.

-

Reaction buffer (e.g., Tris-HCl, pH 7.5).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Toluene.

-

Sodium hydroxide (NaOH).

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a specific concentration of Na₂S, and the cell-free extract or purified enzyme.

-

Initiation of Reaction: Start the reaction by adding a known amount of [³H]SAM to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a strong base, such as 10 M NaOH.[18] This will also raise the pH and ensure that the product, [³H]this compound, is in its volatile form.

-

Extraction of Radiolabeled Product: Add toluene to the reaction mixture, vortex vigorously, and then centrifuge to separate the organic and aqueous phases. The [³H]this compound will partition into the organic toluene layer.

-

Scintillation Counting: Transfer a known volume of the toluene layer to a scintillation vial containing scintillation cocktail.

-

Quantification: Measure the radioactivity in the vial using a liquid scintillation counter. The amount of [³H]this compound produced is proportional to the measured counts per minute (CPM). The enzyme activity can then be calculated based on the specific activity of the [³H]SAM and expressed in units such as nmol of product formed per minute per mg of protein.

The following diagram outlines the experimental workflow for the radiometric assay of thiol S-methyltransferase.

Signaling Pathways and Regulation

The production of this compound is not merely a metabolic byproduct but is also subject to regulatory control, indicating its integration into broader cellular processes.

Quorum Sensing Regulation in Vibrio harveyi

The following diagram illustrates the logical relationship of quorum sensing in regulating this compound production in Vibrio harveyi.

Conclusion

This compound is a biologically significant molecule with diverse origins and production pathways. Its formation from the microbial degradation of methionine and DMSP underscores its importance in the biogeochemical cycling of sulfur. Understanding the quantitative aspects of this compound production, the intricacies of the underlying enzymatic reactions, and the regulatory networks that govern its synthesis is crucial for researchers in microbiology, environmental science, and drug development. The detailed experimental protocols and pathway visualizations provided in this guide offer a foundational resource for further investigation into the multifaceted roles of this compound in both natural and clinical settings. The association of elevated this compound levels with certain diseases, such as colorectal cancer, highlights the potential of targeting its microbial production as a therapeutic strategy.[20]

References

- 1. caister.com [caister.com]

- 2. Microbial Cycling of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. acp.copernicus.org [acp.copernicus.org]

- 5. This compound: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. par.nsf.gov [par.nsf.gov]

- 8. This compound-dependent dimethylsulfide production in soil environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Conversion of Methionine to Thiols by Lactococci, Lactobacilli, and Brevibacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "this compound and Cheddar Cheese Flavor" by Benjamin Dias [digitalcommons.usu.edu]

- 13. Production of this compound from methionine by Brevibacterium linens CNRZ 918 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sulfur metabolism in bacteria associated with cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dimethylsulfoniopropionate and this compound are important precursors of methionine and protein-sulfur in marine bacterioplankton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer [mdpi.com]

- 17. Development of a new this compound quantification method using ethanethiol as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

The Understated Architect of the Global Sulfur Cycle: A Technical Guide to Methanethiol

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Methanethiol (CH₃SH), a volatile organosulfur compound recognized by its potent, garlic-like odor, plays a pivotal, albeit historically underestimated, role in the global sulfur cycle.[1][2] While often overshadowed by its more extensively studied counterpart, dimethyl sulfide (DMS), recent advancements in analytical techniques have brought the significance of this compound to the forefront of atmospheric and climate science.[3] This technical guide provides a comprehensive overview of the core functions of this compound, detailing its sources, sinks, atmospheric chemistry, and climatic implications. It is designed to serve as a critical resource for professionals engaged in environmental research, atmospheric chemistry, and drug development, where understanding the nuances of sulfur metabolism and its volatile byproducts is of paramount importance.

Sources and Sinks of this compound: A Quantitative Overview